Differential Dopamine Transporter (DAT) Binding Affinity of 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine Relative to Cross-Assay Comparator Values
4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine exhibits dopamine transporter (DAT) binding activity with Ki values ranging from 441 nM to 945 nM across multiple assay platforms. In a displacement assay using [3H]WIN-35428 at human DAT expressed in mouse N2A cells, the compound demonstrated a Ki of 441 nM [1]. In a separate assay system using [125I]RTI55 displacement at cloned human DAT expressed in HEK293 cells, the measured Ki was 871 nM [1]. This level of DAT affinity is meaningfully distinct from the sub-nanomolar activity observed for certain cyclohexane sulfone-containing γ-secretase inhibitors (e.g., IC50 0.34 nM) [2], indicating that the primary amine-bearing sulfonamide scaffold exhibits a distinct target engagement profile that precludes functional substitution.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity |
|---|---|
| Target Compound Data | Ki = 441 nM (WIN-35428 displacement, hDAT in N2A cells); Ki = 871 nM (RTI55 displacement, hDAT in HEK293 cells); dopamine uptake inhibition IC50 = 900 nM (rat brain synaptosomes) |
| Comparator Or Baseline | Cyclohexane sulfone γ-secretase inhibitor: IC50 = 0.34 nM (γ-secretase inhibition assay) |
| Quantified Difference | Target compound exhibits >1000-fold lower affinity for DAT compared to high-potency cyclohexane sulfone compounds at their primary target |
| Conditions | Displacement of [3H]WIN-35428 from human DAT expressed in mouse N2A cells by scintillation counting; displacement of [125I]RTI55 from cloned human DAT expressed in HEK293 cells |
Why This Matters
This quantitative activity profile at DAT distinguishes this compound from other sulfonyl-containing cyclohexane derivatives and supports its selection as a reference compound for monoamine transporter pharmacology studies rather than as a candidate for high-potency CNS target engagement.
- [1] EcoDrugPlus Database. 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine Bioactivity Data. Compound ID 2126094. University of Helsinki. View Source
- [2] Owens AP, Shaw DE, et al. 3,4-Fused cyclohexyl sulfones as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006; γ-secretase inhibitor cyclohexyl sulfone IC50: 0.34 nM. View Source
